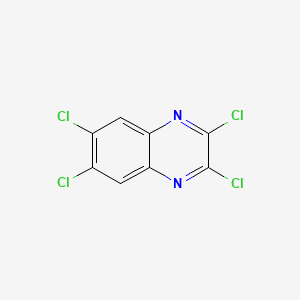

2,3,6,7-Tetrachloroquinoxaline

Beschreibung

Overview of Quinoxaline (B1680401) Derivatives in Chemical Research

Quinoxaline, a heterocyclic compound formed by the fusion of a benzene (B151609) ring and a pyrazine (B50134) ring, and its derivatives have garnered significant attention in the field of medicinal chemistry due to their wide array of biological activities. wisdomlib.orgipp.pt These compounds are of considerable interest for their potential therapeutic applications. ipp.pt

Historical Context of Quinoxaline Synthesis and Discovery

The synthesis of quinoxaline derivatives has been a subject of intensive study for over a century. The first reported synthesis dates back to 1884 by Körner and Hinsberg, who achieved it through the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. encyclopedia.pubresearchgate.net This foundational method laid the groundwork for the development of a large variety of synthetic routes to create these versatile compounds. researchgate.net Over the years, numerous methods have been developed, including modern techniques like microwave-assisted synthesis, to improve efficiency and yield. wisdomlib.org

Significance of Nitrogen-Containing Heterocycles in Organic Chemistry

Nitrogen-containing heterocycles are a cornerstone of organic chemistry, forming the structural basis of a vast number of natural products, pharmaceuticals, agrochemicals, and functional materials. openmedicinalchemistryjournal.comfrontiersin.org An estimated 59% of FDA-approved small-molecule drugs contain a nitrogen heterocycle, highlighting their importance in drug design. openmedicinalchemistryjournal.com These compounds often mimic natural metabolites and can interact with biological targets through mechanisms like hydrogen bonding. encyclopedia.pub Their diverse applications extend to roles as corrosion inhibitors, polymers, and dyes. openmedicinalchemistryjournal.com The ongoing research into the synthesis of nitrogen heterocycles is driven by the continuous demand for new and improved methods to create structurally diverse and biologically active molecules. frontiersin.org

Specific Focus on Halogenated Quinoxalines

Halogenated quinoxalines represent a significant subclass of quinoxaline derivatives, with chlorine substituents playing a crucial role in modifying their chemical and biological properties.

Importance of Chlorine Substituents in Molecular Design

The introduction of chlorine atoms into a molecule can significantly influence its properties and biological activity. researchgate.neteurochlor.org Chlorine is considered an important element in creating safer and more selective pharmaceuticals. researchgate.net It can enhance a molecule's lipophilicity, which may lead to better membrane permeability. researchgate.net Furthermore, chlorine's electron-withdrawing nature can increase the electrophilicity of nearby parts of the molecule and prevent metabolic hydroxylation at the substitution site. researchgate.net The presence of chlorine can increase the stability of a compound and its ability to interact with both electrophilic and nucleophilic molecules. rsc.org Computational studies have shown that the addition of one or two chlorine substituents can increase the physicochemical properties and stability of many inhibitors without affecting their toxicity. rsc.orgnih.gov

Overview of 2,3,6,7-Tetrachloroquinoxaline within this Class

This compound is a fully chlorinated derivative of quinoxaline. This compound serves as a valuable intermediate in the synthesis of various other quinoxaline derivatives. prepchem.comchemshuttle.com For instance, it can be used to produce this compound dioxide through oxidation. mdpi.com The high degree of chlorination in this compound results in high reactivity, though this can also lead to reduced solubility in polar solvents. It is a useful research chemical and building block for creating new materials and potential pharmaceuticals. chemshuttle.comalfa-chemical.com

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₂Cl₄N₂ | sigmaaldrich.com |

| Molecular Weight | 267.93 g/mol | sigmaaldrich.com |

| Appearance | Tan powder | |

| Boiling Point | 319.8 °C at 760 mmHg | |

| Density | 1.697 g/cm³ | |

| CAS Number | 25983-14-6 | sigmaaldrich.com |

Research Findings on this compound

Detailed thermochemical studies have been conducted on this compound. The standard molar enthalpy of formation for the crystalline state has been determined through rotating-bomb combustion calorimetry. researchgate.net Furthermore, the standard molar enthalpy of sublimation has been measured using Calvet microcalorimetry. researchgate.net These experimental values are crucial for understanding the energetic properties of the molecule.

The synthesis of this compound can be achieved by reacting 6,7-dichloroquinoxaline-2,3-diol with phosphorus oxychloride and phosphorus pentachloride. prepchem.com This compound is a key precursor in the synthesis of more complex molecules. For example, it has been used in the development of imidazo[4,5-b]quinoxaline ribonucleosides, which were investigated as potential antiviral agents. umich.edu The reactivity of the chlorine atoms allows for nucleophilic substitution, enabling the introduction of various functional groups. For instance, reaction with N-methylpiperazine can yield key intermediates for the synthesis of H4 receptor ligands. acs.org

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2,3,6,7-tetrachloroquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2Cl4N2/c9-3-1-5-6(2-4(3)10)14-8(12)7(11)13-5/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQWLQHHUPKCOJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Cl)Cl)N=C(C(=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2Cl4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50399279 | |

| Record name | 2,3,6,7-Tetrachloroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50399279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25983-14-6 | |

| Record name | 2,3,6,7-Tetrachloroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50399279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 25983-14-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic and Analytical Characterization of 2,3,6,7 Tetrachloroquinoxaline

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules by observing the magnetic properties of atomic nuclei. For 2,3,6,7-tetrachloroquinoxaline, both ¹H and ¹³C NMR would provide crucial information about its molecular framework.

¹H NMR Spectroscopy: Due to the symmetrical nature of this compound, the two protons on the benzene (B151609) ring (at positions 5 and 8) are chemically equivalent. Therefore, the ¹H NMR spectrum is predicted to exhibit a single signal. The significant electron-withdrawing effect of the four chlorine atoms and the nitrogen atoms in the quinoxaline (B1680401) ring system would deshield these protons, causing their signal to appear at a relatively low field (downfield) in the aromatic region of the spectrum.

¹³C NMR Spectroscopy: Based on the molecule's symmetry, the ¹³C NMR spectrum is expected to show three distinct signals. There are two types of carbon atoms in the benzene ring and one type in the pyrazine (B50134) ring. The carbon atoms directly bonded to chlorine (C2, C3, C6, C7) would be significantly affected by the electronegativity of the chlorine atoms. The quaternary carbons at the ring fusion (C4a, C8a) and the protonated carbons (C5, C8) would also have characteristic chemical shifts.

Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|

| ¹H | ~ 8.0 - 8.5 | Singlet | Chemical shift is an estimate; influenced by solvent. |

| ¹³C | 140 - 150 | - | Quaternary carbons in the pyrazine ring (C2, C3). |

| ¹³C | 135 - 145 | - | Quaternary carbons bonded to chlorine in the benzene ring (C6, C7). |

| ¹³C | 130 - 140 | - | CH carbons in the benzene ring (C5, C8). |

| ¹³C | 125 - 135 | - | Quaternary carbons at the ring junction (C4a, C8a). |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The IR spectrum of this compound is expected to display several characteristic absorption bands that can be assigned to specific functional groups and structural features.

The key predicted vibrational frequencies include:

Aromatic C-H Stretching: A weak to medium absorption band is expected above 3000 cm⁻¹, which is characteristic of C-H bonds on an aromatic ring.

Aromatic C=C and C=N Stretching: Multiple sharp absorption bands are anticipated in the 1400-1600 cm⁻¹ region, corresponding to the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic and quinoxaline ring systems.

C-Cl Stretching: Strong absorption bands are predicted in the 1000-1100 cm⁻¹ region, which are characteristic of carbon-chlorine stretching vibrations.

Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3050 - 3150 | Weak to Medium |

| Aromatic C=C and C=N Stretch | 1400 - 1600 | Medium to Strong |

| C-Cl Stretch | 1000 - 1100 | Strong |

| Aromatic C-H Bending (out-of-plane) | 800 - 900 | Strong |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. For this compound, the mass spectrum would provide the exact molecular weight and information about its fragmentation pattern, which aids in structural confirmation.

The molecular formula of this compound is C₈H₂Cl₄N₂. The presence of four chlorine atoms, which have two common isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), would result in a characteristic isotopic cluster for the molecular ion peak (M⁺). The most abundant peak in this cluster would correspond to the ion containing four ³⁵Cl atoms. The calculated monoisotopic mass is approximately 265.90 g/mol .

Fragmentation of the molecular ion would likely proceed through the sequential loss of chlorine atoms or the cleavage of the quinoxaline ring structure.

Predicted Mass Spectrometry Data for this compound

| m/z Value | Ion | Notes |

|---|---|---|

| ~266 (and isotopic peaks) | [C₈H₂Cl₄N₂]⁺ | Molecular ion (M⁺) peak cluster. |

| ~231 | [C₈H₂Cl₃N₂]⁺ | Loss of a chlorine atom. |

| ~196 | [C₈H₂Cl₂N₂]⁺ | Loss of two chlorine atoms. |

X-ray Crystallography for Structural Elucidation

X-ray crystallography is a definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. sigmaaldrich.comuiowa.edu By analyzing the diffraction pattern of an X-ray beam passing through a single crystal of this compound, precise information about bond lengths, bond angles, and intermolecular interactions could be obtained.

As of now, the crystal structure of this compound has not been reported in the Cambridge Structural Database (CSD). A successful crystallographic study would reveal:

Molecular Geometry: The planarity of the quinoxaline ring system and any distortions caused by the bulky chlorine substituents.

Bond Parameters: Exact measurements of C-C, C-N, C-H, and C-Cl bond lengths and angles.

Crystal Packing: The arrangement of molecules in the crystal lattice, including any π-π stacking or halogen bonding interactions, which are crucial for understanding its solid-state properties.

Potential X-ray Crystallography Data for this compound

| Parameter | Information Provided |

|---|---|

| Crystal System | The symmetry of the unit cell (e.g., monoclinic, orthorhombic). |

| Space Group | The symmetry operations that describe the arrangement of molecules. |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |

| Bond Lengths/Angles | Precise intramolecular geometric parameters. |

| Intermolecular Interactions | Details of how molecules pack together in the solid state. |

Terahertz (THz) Spectroscopic Analysis

Terahertz (THz) spectroscopy is an emerging technique that probes low-frequency molecular vibrations, typically in the range of 0.1 to 10 THz (3.3 to 333 cm⁻¹). oregonstate.edu These low-energy vibrations often correspond to intermolecular interactions, such as hydrogen bonding and van der Waals forces, as well as large-amplitude conformational modes of molecules.

There is currently no published THz spectroscopic data for this compound. An experimental THz spectrum of this compound in the solid state could provide valuable insights into its solid-state structure and dynamics. Specifically, THz spectroscopy could potentially identify and characterize:

Intermolecular Vibrational Modes: Phonon modes related to the collective vibrations of the crystal lattice.

Polymorphism: Different crystalline forms of the compound would likely exhibit distinct THz spectra, making it a useful tool for polymorph screening.

Low-Frequency Intramolecular Modes: Torsional or "flapping" modes of the quinoxaline ring system.

Potential Terahertz Spectroscopy Data for this compound

| Frequency Range (THz) | Potential Assignment |

|---|---|

| 0.5 - 2.0 | Intermolecular vibrations (Phonon modes). |

| 1.0 - 3.0 | Low-frequency intramolecular vibrations (e.g., ring puckering, torsional modes). |

Computational and Theoretical Studies on 2,3,6,7 Tetrachloroquinoxaline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and energetic properties of 2,3,6,7-tetrachloroquinoxaline at the atomic level.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is frequently employed for the geometric optimization and frequency analysis of molecules. For quinoxaline (B1680401) derivatives, calculations are often performed using the Gaussian suite of programs. rsc.org A common approach involves using the B3LYP (Becke, three-parameter, Lee-Yang-Parr) functional combined with a basis set such as 6-311+G** to achieve reliable results for geometry and vibrational frequencies. rsc.org

The selection of the functional and basis set is crucial for accuracy. For instance, in studies of organic crystalline materials under varying pressure conditions, different functionals with dispersion corrections, such as PBE-D2 or PBE TS, are evaluated to see which best agrees with experimental data. mdpi.com The primary goal of these calculations is to find the local energy minima on the potential energy surface, confirmed by the absence of any imaginary frequencies in the vibrational analysis. rsc.org

Table 1: Common DFT Methods and Basis Sets

| Method/Functional | Basis Set | Typical Application |

|---|---|---|

| B3LYP | 6-311+G** | Geometric optimization, frequency analysis |

| PBE-D2 / PBE TS | Varies | Evaluation of crystalline structures under pressure |

Isodesmic reactions are hypothetical reactions where the number and type of chemical bonds are conserved on both the reactant and product sides. uni-muenchen.de This conservation allows for a high degree of error cancellation when calculating reaction energies, making it a valuable tool for accurately predicting the standard enthalpy of formation (ΔHf°) for unknown compounds. rsc.orguni-muenchen.de This approach is particularly effective because it minimizes the errors inherent in approximate electronic structure methods. researchgate.net

The enthalpy of formation for this compound and its derivatives can be predicted using a combination of DFT (e.g., B3LYP/6-311+G**) and isodesmic reactions. rsc.org The process involves designing a balanced reaction where the target molecule and several reference compounds with known experimental or accurately computed enthalpies of formation are included. rsc.org

The change in enthalpy for the reaction at 298 K (ΔH₂₉₈) is calculated first, using the following equations:

Equation 1: Enthalpy of Reaction

ΔH₂₉₈ = ΣΔfH – ΣΔfHrsc.org(reactants)(products)

Equation 2: Calculation of ΔH₂₉₈ from Theoretical Energies

ΔH₂₉₈ = ΔE₀ + ΔZPE + ΔH + ΔnRT rsc.org(t)

Table 2: Terms in Enthalpy Calculation

| Term | Description |

|---|---|

| ΔE₀ | The change in total energy between products and reactants at 0 K. |

| ΔZPE | The difference in zero-point vibrational energies between products and reactants. |

| ΔH | The thermal correction to enthalpy from 0 K to 298 K. |

| ΔnRT | The PV work term, which is zero for isodesmic reactions as the number of moles (n) is conserved. rsc.org |

By calculating ΔH₂₉₈ and using the known ΔHf° of the reference compounds, the enthalpy of formation for the target molecule can be derived with high accuracy. rsc.org

Molecular Modeling Approaches

Molecular modeling is used to study the interactions of molecules and to predict their biological activity, which is particularly relevant for designing new drugs. Derivatives of this compound serve as important scaffolds in the development of pharmacologically active compounds, such as antagonists for the A₂A adenosine (B11128) receptor, which is a target for treating Parkinson's disease. mdpi.com

Pharmacophore mapping is a technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. jneonatalsurg.comnih.gov A pharmacophore model typically includes features like hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. jneonatalsurg.com

While direct pharmacophoric mapping studies on this compound are not extensively documented, its derivatives are central to such analyses. For instance, this compound can be reacted with N-methylpiperazine to create key intermediates. researchgate.net These intermediates are then used to synthesize a series of compounds that are evaluated for their binding affinity to specific biological targets. researchgate.net The resulting data is used to build a pharmacophore model that helps in designing new molecules with improved potency and selectivity. nih.gov

Quantitative Structure-Affinity Relationship (QSAR) analysis is a computational method that correlates the structural properties of a series of compounds with their biological activity or affinity. nih.gov By developing a mathematical model, QSAR can predict the activity of newly designed molecules before they are synthesized. pku.edu.cn

In the context of quinoxaline-based compounds, QSAR models are developed to understand the relationship between the physicochemical properties of the molecules and their affinity for targets like the α₁-adrenoceptors. researchgate.net A 3D-QSAR model, for example, can be built from a training set of compounds with known activities. nih.gov The predictive power of the model is then validated using a test set of compounds. nih.gov This approach has been applied to rationalize the structure-affinity relationships for antagonists of the human adenosine A₃ receptor, providing crucial insights for the development of novel therapeutic agents. pku.edu.cn

Molecular Orbital Calculations (e.g., MOPAC, AM1)

Before the widespread adoption of DFT, semi-empirical molecular orbital methods like AM1 (Austin Model 1), implemented in programs such as MOPAC (Molecular Orbital PACkage), were commonly used. These methods are computationally less expensive than ab initio calculations and DFT, making them suitable for initial geometric optimizations and for calculating properties of large molecules.

In modern computational workflows, semi-empirical methods are still valuable. For example, the AM1 method can be used to determine initial molecular geometries, calculate zero-point vibrational energies (ZPVE), and obtain thermal corrections for enthalpy calculations as part of a multi-step protocol for thermochemical studies. nsf.gov These initial results can then be refined using higher-level theoretical methods like DFT or G4(MP2)-6X to achieve greater accuracy. nsf.gov This hierarchical approach balances computational cost with the need for precise results, proving effective in the study of complex organic molecules.

Thermochemical Investigations

Thermochemical investigations are fundamental to understanding the energetic properties of a molecule. These studies provide crucial data on the stability and reactivity of a compound. For this compound, a comprehensive thermochemical analysis would involve determining its enthalpies of formation, sublimation, and combustion. However, a detailed review of publicly accessible scientific literature reveals a notable absence of specific experimental or computational thermochemical data for this particular compound. The following sections outline the principles of these investigations and how they would be applied to this compound.

In the absence of direct data, the standard molar enthalpy of formation for this compound could be estimated using computational chemistry methods. Quantum chemical calculations, such as those employing density functional theory (DFT) or more advanced ab initio methods, can provide theoretical predictions of this value. These calculations would model the electronic structure of the molecule to determine its total energy, which can then be used to derive the enthalpy of formation.

| Compound | Standard Molar Enthalpy of Formation (kJ/mol) |

| This compound | Data not available in published literature |

The standard molar enthalpy of sublimation (ΔsubHₘ°) is the enthalpy change required to transform one mole of a substance from a solid to a gaseous state at a standard pressure. This property is essential for relating the enthalpy of formation in the solid phase to the gaseous phase, which is often the state considered in theoretical calculations.

Experimental determination of the enthalpy of sublimation for this compound would typically involve techniques such as Knudsen effusion mass spectrometry or thermogravimetric analysis (TGA). These methods measure the vapor pressure of the solid as a function of temperature, from which the enthalpy of sublimation can be derived using the Clausius-Clapeyron equation.

Despite the importance of this value, specific experimental data for the standard molar enthalpy of sublimation of this compound has not been found in a comprehensive search of the scientific literature.

| Compound | Standard Molar Enthalpy of Sublimation/Vaporization (kJ/mol) |

| This compound | Data not available in published literature |

Combustion calorimetry is a primary experimental technique for determining the enthalpy of combustion of a compound. From this data, the standard molar enthalpy of formation in the solid state can be accurately derived. The process involves the complete combustion of a known mass of the substance in a high-pressure oxygen atmosphere within a calorimeter. The heat released during the combustion is measured by the temperature rise of the surrounding water bath.

A combustion calorimetry study of this compound would provide a precise experimental value for its enthalpy of formation. However, a thorough review of the literature indicates that no such studies have been published for this specific compound. The experimental challenges associated with halogenated compounds, such as the formation of corrosive products and the need for specialized bomb calorimeters, may contribute to the lack of available data.

| Compound | Combustion Calorimetry Data |

| This compound | No studies found in published literature |

Conformational Analysis and Steric Interactions

In the case of this compound, the molecule is expected to be largely planar due to the aromatic nature of the quinoxaline ring system. The four chlorine atoms are substituted on this planar scaffold. The primary conformational considerations would revolve around any minor deviations from planarity that might be induced by steric hindrance between the chlorine atoms and the hydrogen atoms on the benzene (B151609) ring portion of the molecule.

Steric interactions between the chlorine atoms at the 2 and 3 positions and those at the 6 and 7 positions are likely to be minimal due to their separation on the quinoxaline framework. However, steric strain could potentially lead to very slight out-of-plane distortions of the C-Cl bonds. Computational modeling, using methods like DFT, would be the most effective way to investigate these subtle conformational details and quantify the energetic barriers to any potential bond rotations or ring puckering, although the latter is highly unlikely in such a rigid aromatic system. A comprehensive search of the scientific literature did not yield any specific conformational analysis studies focused on the steric interactions of this compound.

Reactivity and Reaction Mechanisms Involving 2,3,6,7 Tetrachloroquinoxaline

Nucleophilic Substitution Reactions

The most prominent reaction pathway for 2,3,6,7-tetrachloroquinoxaline is nucleophilic aromatic substitution (SNAr). The high electrophilicity of the quinoxaline (B1680401) ring, enhanced by the four chlorine atoms, facilitates the attack of nucleophiles. The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

The chlorine atoms at the 2- and 3-positions are significantly more reactive than those at the 6- and 7-positions. This is because the pyrazine (B50134) ring is inherently more electron-deficient than the benzene (B151609) ring, and the negative charge of the Meisenheimer intermediate can be effectively delocalized onto the electronegative nitrogen atoms. Consequently, reactions with nucleophiles can often be controlled to achieve selective mono- or di-substitution at the C2 and C3 positions. arabjchem.org

A wide range of nucleophiles have been shown to react with the closely related 2,3-dichloroquinoxaline (B139996), and this reactivity is directly applicable to the 2,3,6,7-tetrachloro-analogue. These include:

N-Nucleophiles: Primary and secondary amines (aliphatic and aromatic), hydrazines, and azides readily displace the chlorine atoms to form amino-, hydrazinyl-, and azido-quinoxaline derivatives.

O-Nucleophiles: Alkoxides and phenoxides react to yield the corresponding ether derivatives.

S-Nucleophiles: Thiolates and sodium hydrogen sulfide (B99878) are effective for introducing sulfur functionalities, leading to thioethers or, in the case of NaSH, the quinoxaline-dithione. nih.gov

Stepwise substitution is a key feature of these reactions. By controlling stoichiometry and reaction conditions (temperature, reaction time), it is possible to replace one or both of the chlorine atoms at the 2- and 3-positions. For instance, reaction with one equivalent of an amine would preferentially yield the 2-amino-3,6,7-trichloroquinoxaline. The introduction of the first substituent can modulate the reactivity of the remaining chlorine atom, allowing for the synthesis of unsymmetrically substituted quinoxalines by using a different nucleophile in a subsequent step.

| Nucleophile | Reagent Example | Product Type | Reference |

| Amine | Morpholine | 2-Morpholino-3,6,7-trichloroquinoxaline | arabjchem.org |

| Alkoxide | Sodium Methoxide | 2-Methoxy-3,6,7-trichloroquinoxaline | arabjchem.org |

| Thiolate | Sodium Thiophenoxide | 2-(Phenylthio)-3,6,7-trichloroquinoxaline | arabjchem.org |

| Bisulfide | Sodium Hydrogen Sulfide (NaSH) | 6,7-Dichloroquinoxaline-2,3(1H,4H)-dithione | nih.gov |

This table is based on the reactivity of the analogous 2,3-dichloroquinoxaline scaffold.

Oxidation Reactions

The quinoxaline nucleus can undergo oxidation at the nitrogen atoms to form N-oxides. The reaction of the parent quinoxaline with peracids, such as peroxyacetic acid or meta-chloroperoxybenzoic acid (m-CPBA), yields quinoxaline 1-oxide and subsequently quinoxaline 1,4-dioxide.

However, for electron-deficient systems like this compound, the reactivity is altered. The presence of electron-withdrawing halogen substituents deactivates the nitrogen atoms towards electrophilic attack by the peracid. Furthermore, such negative substituents have been observed to promote the formation of 2,3-dihydroxyquinoxaline (B1670375) derivatives as a competing reaction pathway during oxidation. researchgate.net Therefore, the direct N-oxidation of this compound is expected to be more challenging than for the unsubstituted parent compound and may lead to a mixture of products, including hydroxylated species, depending on the reaction conditions.

| Oxidizing Agent | Expected Product | Comments | Reference |

| Peroxyacetic Acid | 6,7-Dichloroquinoxaline-2,3-dione | Formation of the dihydroxy (dione) derivative is promoted by halogen substituents. | researchgate.net |

| m-CPBA | This compound-1-oxide | N-oxidation is possible but disfavored due to the electron-withdrawing nature of the chlorine atoms. | researchgate.net |

Annulation Reactions

Annulation reactions involve the construction of a new ring fused to an existing one. This compound is an excellent starting material for such reactions, where the two reactive chlorine atoms at the C2 and C3 positions can react with a binucleophile in a single step to form a new heterocyclic ring. This strategy provides a direct route to complex, fused polycyclic systems.

For example, reaction with 1,2-binucleophiles leads to the formation of a new six-membered ring. The condensation of 2,3-diaminoquinoxaline with 1,2-dicarbonyl compounds is a known method for preparing pyrazino[2,3-b]quinoxalines. rsc.org Applying this logic in reverse, this compound can react with aromatic or aliphatic 1,2-diamines (such as o-phenylenediamine) to construct a new pyrazine ring, yielding substituted pyrazino[2,3-g]quinoxaline (B3350192) systems. researchgate.net

Similarly, reaction with other binucleophiles can be used to build five- or six-membered rings containing different heteroatoms:

Reaction with ethane-1,2-dithiol would lead to a dithiine-fused system.

Reaction with 2-aminoethanethiol would yield a thiazine-fused quinoxaline.

The reaction of 2,3-dichloro-6-sulfonyl quinoxaline with potassium salts of hydrazonodithioates has been shown to produce 1,3-dithiolo[4,5-b]quinoxaline derivatives. johnshopkins.edu

These annulation reactions are powerful tools for extending the π-system of the quinoxaline core and synthesizing novel scaffolds for materials science and medicinal chemistry.

| Binucleophile | Fused Ring System Formed | Resulting Core Structure | Reference |

| o-Phenylenediamine (B120857) | Pyrazine | Pyrazino[2,3-g]quinoxaline | researchgate.net |

| Ethane-1,2-dithiol | 1,4-Dithiine | 1,4-Dithiino[2,3-g]quinoxaline | N/A |

| Potassium Hydrazonodithioate | 1,3-Dithiole | 1,3-Dithiolo[4,5-b]quinoxaline | johnshopkins.edu |

Regioselectivity in Reactions

Regioselectivity is a critical aspect of the chemistry of this compound, given the presence of two distinct types of C-Cl bonds.

Nucleophilic Aromatic Substitution (SNAr): In SNAr reactions, there is a strong and predictable regioselectivity for the substitution of the chlorine atoms on the pyrazine ring (C2 and C3) over those on the benzene ring (C6 and C7). The higher reactivity of the C2/C3 positions is due to:

Electronic Activation: The two nitrogen atoms in the pyrazine ring exert a powerful electron-withdrawing inductive and mesomeric effect, making the attached carbons significantly more electrophilic.

Intermediate Stabilization: The negative charge of the Meisenheimer intermediate formed upon nucleophilic attack at C2 or C3 can be delocalized onto the ring nitrogens, providing substantial stabilization that is not possible for attack at C6 or C7.

This inherent selectivity allows for the sequential functionalization of the molecule, where the C2 and C3 positions can be modified with nucleophiles while leaving the C6 and C7 positions intact for subsequent transformations, such as metal-catalyzed cross-coupling.

Palladium-Catalyzed Cross-Coupling: In catalytic reactions, the regioselectivity can be more complex and is influenced by factors such as the catalyst, ligands, and specific reaction mechanism (e.g., Suzuki, Buchwald-Hartwig). However, the C-Cl bonds on the electron-poor pyrazine ring are generally more susceptible to oxidative addition to a Pd(0) catalyst than those on the more electron-rich benzene ring. This often allows for selective cross-coupling at the C2 and C3 positions under milder conditions. Studies on the related 2,4,7-trichloroquinazoline (B1295576) have shown that sequential, site-selective cross-coupling can be achieved by carefully tuning reaction conditions, allowing for the controlled, stepwise replacement of each chlorine atom. nih.gov

| Reaction Type | Most Reactive Positions | Primary Reason | Reference |

| Nucleophilic Substitution | C2, C3 | Electronic deficiency of pyrazine ring; stabilization of Meisenheimer intermediate. | arabjchem.org, nih.gov |

| Catalytic Cross-Coupling | C2, C3 | Higher susceptibility to oxidative addition due to electron-poor nature. | nih.gov |

Catalysis in Reactions of Quinoxaline Derivatives

Modern catalytic methods, particularly palladium-catalyzed cross-coupling reactions, have become indispensable for the functionalization of haloarenes and haloheterocycles, including this compound. These reactions enable the formation of C-C, C-N, and C-O bonds under conditions that are often milder and more functional-group tolerant than classical methods.

Suzuki-Miyaura Coupling: This reaction allows for the formation of C-C bonds by coupling the chloroquinoxaline with boronic acids or their esters in the presence of a palladium catalyst and a base. This method can be used to introduce aryl, heteroaryl, or vinyl groups at the chlorine-bearing positions. By controlling the reaction conditions, stepwise coupling at the C2/C3 positions followed by the C6/C7 positions is feasible. researchgate.net

Buchwald-Hartwig Amination: This is a powerful method for forming C-N bonds. wikipedia.org It involves the palladium-catalyzed reaction of the chloroquinoxaline with primary or secondary amines. libretexts.org This reaction is highly versatile and has largely replaced traditional SNAr for the synthesis of complex arylamines due to its broader substrate scope and milder conditions. atlanchimpharma.com The use of specialized phosphine (B1218219) ligands (e.g., XPhos, SPhos) is often crucial for achieving high efficiency, particularly for the less reactive C-Cl bonds. tcichemicals.com

The general catalytic cycle for these reactions involves three key steps:

Oxidative Addition: The Pd(0) catalyst inserts into the C-Cl bond.

Transmetalation (for Suzuki) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The organic group from the boron reagent or the amine is transferred to the palladium center.

Reductive Elimination: The two organic fragments couple, forming the final product and regenerating the Pd(0) catalyst. libretexts.org

These catalytic methods allow for the transformation of this compound from a simple building block into complex, highly functionalized molecules with applications in various fields of chemistry.

| Catalytic Reaction | Coupling Partner | Bond Formed | Catalyst/Ligand Example | Reference |

| Suzuki-Miyaura Coupling | Phenylboronic Acid | C-C | Pd(PPh₃)₄ | researchgate.net |

| Buchwald-Hartwig Amination | Aniline | C-N | Pd₂(dba)₃ / XPhos | wikipedia.org, tcichemicals.com |

| Sonogashira Coupling | Phenylacetylene | C-C (sp) | PdCl₂(PPh₃)₂ / CuI | researchgate.net |

| Heck Coupling | Styrene | C-C (sp²) | Pd(OAc)₂ | N/A |

Applications of 2,3,6,7 Tetrachloroquinoxaline in Advanced Materials and Other Fields

Role in Polymer Production

Quinoxaline (B1680401) derivatives are integral building blocks in the synthesis of donor-acceptor (D-A) type conjugated polymers, which are crucial for organic electronics. ossila.comrsc.org The strong electron-accepting nature of the quinoxaline unit makes it an excellent 'acceptor' moiety to be copolymerized with various electron 'donor' units. ossila.comrsc.org This D-A architecture is fundamental to creating polymers with tailored electronic properties, such as specific highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels and a narrow bandgap, which are essential for efficient device performance. rsc.orgimperial.ac.uk

The synthesis of these polymers often involves palladium-catalyzed cross-coupling reactions, such as Stille or Suzuki coupling, to link the quinoxaline-based monomers with other aromatic units. researchgate.net A prominent example is the polymer PTQ10 , which is synthesized by copolymerizing a thiophene (B33073) (donor) unit with a difluoro-quinoxaline (acceptor) unit. imperial.ac.uknih.gov The synthesis of PTQ10 is noted for its simplicity and high yield, making it a cost-effective material for scalable production. imperial.ac.ukresearchgate.netnih.gov The strategic placement of side chains, such as alkoxy groups, on the quinoxaline unit enhances the solubility of the resulting polymers, allowing for solution-based processing, which is critical for fabricating large-area electronic devices using techniques like doctor-blading and inkjet printing. ossila.com

Electron-Transporting Materials

The intrinsic electron-deficient character of the quinoxaline ring system makes its derivatives highly effective as electron-transporting materials (ETMs). beilstein-journals.orgnih.gov This property is vital in a range of organic electronic devices where efficient movement of electrons is paramount. Quinoxaline-based materials can be engineered to have high electron mobility and optimal energy levels that align well with other materials in a device, facilitating charge separation and transport while minimizing energy loss. nih.gov Their versatility allows them to be used as n-type semiconductors in various applications, from solar cells to transistors. beilstein-journals.orgnih.gov

In the field of dye-sensitized solar cells (DSSCs), quinoxaline derivatives play a critical role in enhancing device efficiency. beilstein-journals.org They are employed as auxiliary acceptors and as π-bridges within the organic dye sensitizers. beilstein-journals.orgmdpi.com

As π-Bridges: When used as a π-bridge, the quinoxaline unit connects the primary electron donor and acceptor parts of the dye molecule. beilstein-journals.orgmdpi.com This extends the conjugated system of the molecule, which enhances light absorption across a broader spectrum and facilitates efficient intramolecular charge transfer (ICT) from the donor to the acceptor upon photoexcitation. beilstein-journals.orgmdpi.com

Table 1: Performance of Quinoxaline-Based Dyes in DSSCs

| Dye | Role of Quinoxaline | Auxiliary Group | PCE (%) |

| Qx34 | Auxiliary Acceptor | HPQ | 13.2% |

| Qx41 | π-Bridge | Benzothiadiazole | 7.77% |

Quinoxaline-based polymers have emerged as highly successful materials in organic electronics, particularly in organic solar cells (OSCs). nih.govrsc.org The polymer PTQ10 (poly[(thiophene)-alt-(6,7-difluoro-2-(2-hexyldecyloxy)quinoxaline)]) is a standout example of a quinoxaline-based polymer donor. imperial.ac.uknih.gov It features a D-A structure with thiophene as the donor and a 6,7-difluoroquinoxaline (B3116332) derivative as the acceptor. ossila.comimperial.ac.uk The fluorine substitution on the quinoxaline unit helps to lower the HOMO energy level, which contributes to a higher open-circuit voltage (Voc) in solar cell devices. ossila.com

PTQ10 has demonstrated remarkable performance, achieving high power conversion efficiencies (PCEs) when paired with various non-fullerene acceptors (NFAs). nih.gov Its success is attributed to its simple structure, low production cost, and excellent photovoltaic properties. ossila.comimperial.ac.uknih.gov Moreover, quinoxaline derivatives are also being developed as polymer acceptors themselves by introducing strong electron-withdrawing groups, such as cyano (CN) functions, onto the quinoxaline ring. researchgate.net These quinoxaline-based polymer acceptors have shown promising electron mobilities, making them suitable for use in all-polymer solar cells. researchgate.net

Table 2: Power Conversion Efficiencies (PCEs) of PTQ10-Based Solar Cells

| Polymer Donor | Acceptor | PCE (%) |

| PTQ10 | IDT | >12% |

| PTQ10 | Y6 | >16% |

| PTQ10 | T2EH | 18.55% |

Optoelectronic Applications

The tunable electronic properties and strong absorption in the visible spectrum make quinoxaline derivatives, including those derived from 2,3,6,7-tetrachloroquinoxaline, highly suitable for a wide array of optoelectronic applications. rsc.orgresearchgate.net They are utilized in organic solar cells (OSCs), organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs). nih.gov In these devices, the quinoxaline moiety can function as an electron acceptor, a charge transport material, or a light-emitting chromophore. nih.govresearchgate.net The ability to modify the quinoxaline core through chemical synthesis allows for precise control over the material's energy levels, charge carrier mobility, and light absorption/emission characteristics, enabling the development of highly efficient and stable optoelectronic devices. rsc.org

Chromophores for OLEDs, Sensors, and Electrochromic Devices

The versatile quinoxaline structure serves as an excellent chromophore, which is a part of a molecule responsible for its color. beilstein-journals.orgresearchgate.net This characteristic is exploited in several advanced applications.

OLEDs: Quinoxaline derivatives are used as emitters in OLEDs, capable of producing light across the visible spectrum, including blue, green, and yellow. researchgate.netrsc.orglboro.ac.uk They can be incorporated into donor-acceptor systems to create materials for thermally activated delayed fluorescence (TADF), which allows OLEDs to achieve very high internal quantum efficiencies. beilstein-journals.orgrsc.org Quinoxaline-based materials can also serve as host or electron-transporting layers within the OLED device structure. google.com

Sensors: Functionalized quinoxalines act as effective chromogenic and fluorogenic sensors. nih.govresearchgate.net They can be designed to change their color (chromogenic) or fluorescence (fluorogenic) upon binding with specific analytes, such as anions, cations, or in response to changes in pH. nih.govmdpi.comrsc.org This property makes them useful for developing highly sensitive and selective chemical sensors for environmental monitoring and biological applications. mdpi.comrsc.org

Electrochromic Devices: Materials based on quinoxaline can exhibit electrochromism, the phenomenon of changing color in response to an applied electrical potential. rsc.orgutexas.edu This reversible color change is due to the electrochemical oxidation and reduction of the material. utexas.edu By integrating quinoxaline units into polymers or molecular systems, it is possible to create materials for smart windows, displays, and other devices that can modulate their light transmission. rsc.org

Building Block in Organic Synthesis

Beyond its direct applications, this compound is a valuable and versatile building block in organic synthesis. The chlorine atoms at the 2, 3, 6, and 7 positions are reactive sites that can be readily substituted through various chemical reactions, such as nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions. mdpi.comnih.gov This allows chemists to introduce a wide range of functional groups onto the quinoxaline core, thereby creating a library of derivatives with diverse electronic, optical, and physical properties. mdpi.com This synthetic flexibility is crucial for molecular engineering, enabling the rational design of complex molecules tailored for specific functions, from the high-performance polymers used in solar cells to sophisticated molecules for medicinal chemistry. researchgate.netnih.govbeilstein-journals.org

Proteomics Research

Based on a comprehensive review of publicly available scientific literature, there is no specific information detailing the application of this compound in the field of proteomics research. Extensive searches of scholarly databases and scientific publications did not yield any studies that utilize this particular chemical compound for protein analysis, labeling, cross-linking, or any other proteomics-related methodologies.

The current body of scientific literature on proteomics extensively covers a wide array of reagents and techniques. These include various chemical cross-linkers, protein labeling agents for quantification, and probes for studying protein interactions. However, this compound is not mentioned among the compounds used in these applications.

While some research explores the biological effects of other quinoxaline derivatives on the proteome of organisms, this does not extend to the use of this compound as a tool or reagent within proteomics research itself. Therefore, a detailed discussion of its research findings, applications, or any associated data in the context of proteomics is not possible based on the current available information.

Biological and Pharmaceutical Relevance of 2,3,6,7 Tetrachloroquinoxaline and Its Derivatives

Antimicrobial Properties

Derivatives of the quinoxaline (B1680401) scaffold have been extensively studied for their ability to combat various microbial pathogens, including those affecting both human health and agriculture. nih.gov

Antibacterial Activity

Quinoxaline derivatives have shown notable efficacy against a range of bacteria. nih.govnih.gov Studies have focused on synthesizing novel derivatives and evaluating their activity against both Gram-positive and Gram-negative bacterial strains. mdpi.commdpi.com For instance, a series of synthesized quinoxaline derivatives were tested against plant pathogenic bacteria, with some compounds exhibiting significant antibacterial effects. nih.gov One particular derivative, compound 5k in a study, displayed potent activity against Acidovorax citrulli, the causative agent of bacterial fruit spot of melon. nih.gov The activity of this compound was found to be superior to commercial bactericides like bismerthiazol (B1226852) and thiodiazole copper. nih.gov

The mechanism of action for these compounds is believed to involve the disruption of bacterial cell morphology, as observed through scanning electron microscopy, suggesting that these derivatives can damage and destroy bacterial cells. nih.gov Another study highlighted that 8-hydroxyquinoline (B1678124) derivatives demonstrated significant inhibitory potential against Mycobacterium tuberculosis and methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net

| Compound Type | Target Bacteria | Observed Activity | Reference |

|---|---|---|---|

| Quinoxaline Derivative (5k) | Acidovorax citrulli (Ac) | Displayed good antibacterial activity, superior to commercial agents bismerthiazol and thiodiazole copper. | nih.gov |

| 5,7-Dichloro-8-hydroxy-2-methylquinoline (HQ-2) | Mycobacterium tuberculosis | Showed high inhibitory potential with a Minimum Inhibitory Concentration (MIC) of 0.1 µM. | researchgate.net |

| 5,7-Dichloro-8-hydroxy-2-methylquinoline (HQ-2) | Methicillin-resistant S. aureus (MRSA) | Demonstrated inhibitory activity with a MIC value of 1.1 µM. | researchgate.net |

| Juglone-arabinosidic tetracycles | Gram-positive bacteria | Showed high activity with a Minimum Inhibitory Concentration (MIC) of 6.25 µM in liquid media. | mdpi.com |

Antifungal Activity

The antifungal potential of quinoxaline derivatives is a significant area of research. nih.govnih.gov These compounds have been effective against various fungal pathogens, including those that are a threat to agricultural crops and human health. nih.govnih.gov For example, certain synthesized quinoxaline derivatives, specifically compounds 5j and 5t, exhibited potent activity against Rhizoctonia solani (RS), the fungus responsible for rice sheath blight. nih.gov Their efficacy, measured by EC50 values of 8.54 μg/mL and 12.01 μg/mL respectively, surpassed that of the commercial fungicide azoxystrobin (B1666510) (26.17 μg/mL). nih.gov In vivo bioassays confirmed that compound 5j could effectively control the disease in rice. nih.gov

Furthermore, other novel quinoxaline derivatives like 3-hydrazinoquinoxaline-2-thiol (B1673409) and 2-Chloro-3-hydrazinylquinoxaline have demonstrated promising antifungal activity against various Candida species, which are common opportunistic human pathogens. nih.govresearchgate.netresearchgate.net These compounds showed efficacy against Candida albicans, Candida glabrata, and Candida parapsilosis, with some derivatives showing higher efficacy than the conventional antifungal drug Amphotericin B against certain clinical isolates. nih.govresearchgate.net

| Compound | Target Fungi | Observed Activity (EC50/MIC) | Reference |

|---|---|---|---|

| Quinoxaline Derivative (5j) | Rhizoctonia solani (RS) | EC50 = 8.54 µg/mL | nih.gov |

| Quinoxaline Derivative (5t) | Rhizoctonia solani (RS) | EC50 = 12.01 µg/mL | nih.gov |

| Azoxystrobin (Commercial Control) | Rhizoctonia solani (RS) | EC50 = 26.17 µg/mL | nih.gov |

| 3-hydrazinoquinoxaline-2-thiol | Candida albicans | Showed higher efficacy than Amphotericin B against most clinical isolates. | nih.gov |

| 2-Chloro-N-phenylacetamide (A1Cl) | Aspergillus flavus | MIC between 16 and 256 µg/mL. | scielo.br |

Anticancer Potential and Mechanisms

Quinoxaline derivatives are recognized for their significant cytotoxic effects on various human cancer cell lines. nih.govmdpi.com Their planar aromatic structure allows them to intercalate with DNA, leading to errors during replication and transcription, which contributes to their anticancer activity. mdpi.com The mechanisms underlying their therapeutic potential are diverse and include the inhibition of key cellular enzymes and the induction of programmed cell death.

Tyrosine Kinase Inhibition

Tyrosine kinases are a family of enzymes that play a critical role in cellular signal transduction pathways, regulating processes like cell growth, proliferation, differentiation, and apoptosis. nih.govyoutube.com Dysregulation of these kinases is a common feature in many types of cancer, making them a key target for therapeutic intervention. nih.govnih.gov Tyrosine kinase inhibitors (TKIs) are drugs that block the action of these enzymes. youtube.com They typically function by competing with adenosine (B11128) triphosphate (ATP) at its binding site on the enzyme, thereby preventing the phosphorylation that activates downstream signaling cascades. nih.govamegroups.org The quinoxaline scaffold is a key structural feature in some small-molecule kinase inhibitors. researchgate.net

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis, and its evasion is a hallmark of cancer. nih.gov Many anticancer agents exert their effects by inducing apoptosis in tumor cells. nih.govmdpi.com Quinoxaline derivatives have been shown to trigger this process through various mechanisms. mdpi.com

Studies on related heterocyclic compounds have demonstrated that they can induce apoptosis by activating caspases, which are key proteases that execute the apoptotic program. nih.govmdpi.com For example, treatment of cancer cells with certain derivatives leads to the activation of effector caspases like caspase-3 and caspase-7. nih.gov This activation can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor-mediated) pathway. nih.gov The intrinsic pathway is often characterized by changes in the ratio of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. mdpi.comnih.gov Some benzo[g]quinoxaline (B1338093) derivatives have been found to induce apoptosis by increasing the expression of the pro-apoptotic protein Bax while decreasing the expression of the anti-apoptotic protein Bcl-2. mdpi.com

C-MET Kinase Inhibition

The c-MET proto-oncogene encodes a receptor tyrosine kinase that, upon binding with its ligand, hepatocyte growth factor (HGF), activates several downstream signaling pathways, including those involved in cell proliferation, migration, and invasion. nih.govnih.gov Aberrant activation of the HGF/c-MET signaling pathway is implicated in the development and progression of numerous solid malignancies. nih.gov Therefore, inhibiting c-MET kinase activity is a promising strategy for cancer treatment. amegroups.orgnih.gov

Small-molecule c-MET kinase inhibitors have been developed to target the cytoplasmic domain of the receptor, blocking its phosphorylation and subsequent signal transduction. nih.gov Tivantinib is an example of an ATP-competitive c-MET inhibitor that selectively targets the inactive conformation of the kinase, inhibiting its self-phosphorylation and promoting apoptosis. nih.gov The quinoline (B57606) core, structurally related to quinoxaline, is a key component in the design of some c-MET inhibitors, highlighting the potential for quinoxaline-based derivatives to act as effective agents targeting this specific cancer-related pathway. researchgate.net

Tubulin Polymerization Inhibition

Quinoxaline derivatives have emerged as a significant class of compounds that exhibit inhibitory effects on tubulin polymerization, a critical process in cell division. researchgate.netmdpi.com The disruption of microtubule dynamics is a well-established strategy in anticancer therapy, and certain quinoxaline-based molecules have shown promise in this area by interacting with tubulin, the fundamental protein component of microtubules. mdpi.com

The mechanism of action for many of these compounds involves binding to the colchicine-binding site on the β-tubulin subunit. researchgate.netcytoskeleton.com This interaction prevents the polymerization of tubulin into microtubules, leading to the disassembly of the mitotic spindle, cell cycle arrest in the G2/M phase, and subsequent apoptosis of cancer cells. researchgate.netnih.gov The effectiveness of these derivatives is often influenced by the nature and position of substituents on the quinoxaline ring system. For instance, the presence of methoxy (B1213986) groups, amino groups, or other heterocyclic substituents can enhance the tubulin-inhibiting activity. researchgate.net

Research has identified several quinoxaline-chalcone hybrids that effectively suppress tubulin polymerization. researchgate.net The inhibitory concentration (IC50) values for these compounds against tubulin assembly can be in the low micromolar range, demonstrating their potency. mdpi.com

Table 1: Examples of Tubulin Polymerization Inhibitors and their Characteristics

| Compound Class | Mechanism of Action | Key Structural Features for Activity | Reference |

|---|---|---|---|

| Quinoxaline-Chalcone Hybrids | Inhibit tubulin polymerization by binding to the colchicine (B1669291) site. | Presence of methoxy or amino groups, or heterocyclic substituents. | researchgate.net |

| Arylthioindoles (ATIs) | Inhibit tubulin assembly by interacting with the colchicine site on β-tubulin. | Specific substitutions on the indole (B1671886) and aryl rings. | mdpi.com |

Selective Induction of Tumor Hypoxia

The selective targeting of hypoxic regions within solid tumors is a promising strategy in cancer therapy, as hypoxia is associated with resistance to conventional treatments. nih.govnih.govdovepress.com Hypoxia-activated prodrugs (HAPs) are designed to be selectively activated under low-oxygen conditions, leading to the localized release of a cytotoxic agent. nih.govnih.gov While direct evidence linking 2,3,6,7-tetrachloroquinoxaline to the selective induction of tumor hypoxia is not prominently featured in the reviewed literature, the general principles of HAP design can be considered in the context of quinoxaline derivatives.

Antiviral Activities (e.g., against HCMV)

Derivatives of quinoxaline have been investigated for their antiviral properties, including activity against human cytomegalovirus (HCMV). researchgate.net HCMV is a pervasive pathogen that can cause significant morbidity in immunocompromised individuals. nih.govnih.gov The search for novel antiviral agents is driven by the limitations of current therapies, including toxicity and the emergence of drug-resistant strains. nih.gov

The viral chemokine receptor US28, encoded by HCMV, has been identified as a potential therapeutic target. nih.gov Some small molecules have been shown to act as inverse agonists of US28, inhibiting its constitutive signaling. nih.gov While the direct action of this compound on HCMV is not specified, the broader class of heterocyclic compounds, including quinoxalines, represents a promising area for the development of new anti-HCMV agents. Research into related structures, such as benzimidazole-substituted molecules, has also shown potential anti-HCMV activity. researchgate.net

Anti-inflammatory Properties

Quinoxaline derivatives have demonstrated notable anti-inflammatory properties. nih.govmdpi.comresearchgate.net Inflammation is a complex biological response implicated in numerous diseases. mdpi.com Compounds that can modulate inflammatory pathways are of significant therapeutic interest.

The anti-inflammatory effects of certain quinoxaline-related compounds are attributed to their ability to inhibit the production of pro-inflammatory mediators. mdpi.com This includes the suppression of nitric oxide (NO) production and the downregulation of pro-inflammatory cytokines such as interleukin-6 (IL-6), interleukin-1β (IL-1β), and tumor necrosis factor-alpha (TNF-α). mdpi.comresearchgate.net The mechanism of action can involve the inhibition of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at the transcriptional level. mdpi.com

For example, studies on other nitrogen-containing heterocyclic compounds have shown that they can effectively reduce the levels of these inflammatory markers in cellular models of inflammation, such as lipopolysaccharide (LPS)-stimulated macrophages. nih.govmdpi.com

Role in Histamine (B1213489) H4 Receptor Ligand Development

The histamine H4 receptor (H4R) is a G-protein coupled receptor predominantly expressed on immune cells. nih.gov It has emerged as an attractive therapeutic target for inflammatory, allergic, and autoimmune disorders. nih.govnih.gov The development of selective H4R ligands is an active area of research, and heterocyclic scaffolds, including those related to quinoxaline, play a role in this endeavor.

Due to sequence homology, particularly in the transmembrane regions, some H4R ligands also exhibit affinity for the histamine H3 receptor. nih.gov Therefore, a key challenge in drug design is to achieve selectivity for the H4R. The development of potent and selective H4R antagonists is a major goal. While the direct involvement of this compound is not detailed, the broader family of 2-amino-pyrimidines and other nitrogen-containing heterocycles are being explored as H4R modulators. discovermednews.com

Thymidine (B127349) Phosphorylase Inhibition

Thymidine phosphorylase (TP) is an enzyme that plays a crucial role in pyrimidine (B1678525) metabolism and is also implicated in tumor angiogenesis and growth. nih.govresearchgate.netplos.org Overexpression of TP can promote the formation of new blood vessels, contributing to cancer metastasis. nih.govresearchgate.net Consequently, inhibitors of TP are being investigated as potential anticancer agents. nih.govresearchgate.net

Several quinoxaline derivatives have been synthesized and evaluated for their ability to inhibit thymidine phosphorylase. nih.gov Many of these analogs have shown significant inhibitory activity, with some compounds exhibiting potency greater than the standard inhibitor, 7-Deazaxanthine. nih.govresearchgate.net The inhibitory potential of these quinoxaline derivatives is influenced by the substitution pattern on the phenyl ring attached to the quinoxaline core. nih.gov

Table 2: Inhibitory Activity of Selected Quinoxaline Analogs against Thymidine Phosphorylase

| Compound | IC50 (µM) | Comparison to Standard (7-Deazaxanthine, IC50 ≈ 38.68 µM) | Reference |

|---|---|---|---|

| Quinoxaline Analog 25 | 3.20 ± 0.10 | Significantly more potent | nih.gov |

Design of Bioactive Scaffolds

The quinoxaline ring system serves as a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that can be used to develop ligands for a variety of biological targets. This versatility makes it a valuable starting point for the design of new bioactive molecules. nih.govnih.govmdpi.comgoogle.com The diverse biological activities discussed in the preceding sections, including tubulin polymerization inhibition, potential for antiviral and anti-inflammatory effects, and enzyme inhibition, all underscore the utility of the quinoxaline core in drug discovery.

By modifying the substituents at various positions on the quinoxaline ring, chemists can fine-tune the pharmacological properties of the resulting molecules to achieve desired potency and selectivity for a specific target. The development of bioactive scaffolds is a cornerstone of modern drug design, enabling the creation of libraries of compounds for screening against a wide range of diseases. nih.govnih.govmdpi.com

Future Directions and Emerging Research Avenues for 2,3,6,7 Tetrachloroquinoxaline

Development of Novel Synthetic Routes with Enhanced Sustainability

The future of chemical synthesis is intrinsically linked to the principles of green chemistry, and the production of 2,3,6,7-tetrachloroquinoxaline is no exception. While traditional methods for quinoxaline (B1680401) synthesis often rely on harsh conditions and hazardous reagents, emerging research is focused on developing more environmentally benign and efficient pathways. nih.govnih.govmdpi.com Future synthetic strategies are expected to incorporate several key features to enhance sustainability:

Alternative Solvents: A shift away from volatile and toxic organic solvents towards greener alternatives such as water, polyethylene (B3416737) glycol (PEG), and bio-based solvents is anticipated. mdpi.com These solvents not only reduce the environmental impact but can also in some cases enhance reaction rates and selectivity.

Energy Efficiency: The adoption of energy-efficient techniques like microwave and ultrasonic irradiation can significantly reduce reaction times and energy consumption compared to conventional heating methods. nih.govnih.gov

Catalysis: The development and utilization of reusable and non-toxic catalysts, including nanocatalysts and solid-supported catalysts, will be crucial. These catalysts can improve reaction efficiency and simplify product purification, minimizing waste generation. nih.gov

Atom Economy: Synthetic routes that maximize the incorporation of all starting materials into the final product, a concept known as atom economy, will be prioritized. This reduces the formation of byproducts and waste.

| Green Chemistry Approach | Potential Advantage for this compound Synthesis | Example from General Quinoxaline Synthesis |

|---|---|---|

| Use of Green Solvents | Reduced environmental impact, potential for improved reaction kinetics. | Synthesis in water or PEG. mdpi.com |

| Energy-Efficient Methods | Shorter reaction times, lower energy consumption. | Microwave-assisted and ultrasonic-mediated reactions. nih.govnih.gov |

| Advanced Catalysis | Higher yields, easier product separation, catalyst reusability. | Use of reusable nanocatalysts. nih.gov |

| High Atom Economy | Minimization of waste and byproducts. | One-pot multi-component reactions. |

Exploration of New Derivatization Chemistries

The four chlorine atoms in this compound are highly activated towards nucleophilic aromatic substitution (SNAr), providing a versatile platform for the synthesis of a wide array of derivatives. nih.govchemistrysteps.com Future research will likely focus on moving beyond classical SNAr reactions to explore more advanced and selective derivatization techniques.

Palladium-Catalyzed Cross-Coupling Reactions: These powerful methods can be employed to form new carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a diverse range of functional groups that are not accessible through traditional nucleophilic substitution. nih.gov

C-H Activation: Direct functionalization of the C-H bonds on the quinoxaline core represents a highly atom-economical and efficient strategy for derivatization. nih.govmdpi.commdpi.com The development of regioselective C-H activation methods for polychlorinated quinoxalines would open up new avenues for creating novel molecular architectures. youtube.com

Photocatalysis: Visible-light photocatalysis offers a mild and sustainable approach to generate reactive intermediates for the functionalization of heterocycles. nih.govbeilstein-journals.org This technique could be employed for the selective derivatization of this compound under environmentally friendly conditions.

Advanced Computational Modeling for Property Prediction and Mechanism Elucidation

Computational chemistry is becoming an indispensable tool in modern chemical research, offering insights that can guide experimental work and accelerate the discovery of new molecules with desired properties. nih.gov For this compound, advanced computational modeling will play a pivotal role in several areas:

Density Functional Theory (DFT): DFT calculations can be used to predict a wide range of molecular properties, including electronic structure, orbital energies (HOMO and LUMO), and reactivity descriptors. mdpi.comnsps.org.ngnih.gov This information is crucial for understanding the molecule's behavior in chemical reactions and for designing derivatives with specific electronic characteristics.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of this compound and its derivatives in different environments, such as in solution or interacting with biological macromolecules.

Reaction Mechanism Elucidation: Computational modeling can be used to map out the energy profiles of potential reaction pathways, helping to understand reaction mechanisms and predict the feasibility of new synthetic routes. rsc.org

Predictive Modeling for Reactivity: Machine learning algorithms trained on computational and experimental data can be developed to predict the reactivity of different sites on the this compound core, guiding the design of selective derivatization strategies. cmu.edu

| Computational Method | Application to this compound | Predicted Outcome/Insight |

|---|---|---|

| Density Functional Theory (DFT) | Calculation of electronic properties. | Prediction of HOMO/LUMO energies, electron affinity, and reactivity. mdpi.comnih.gov |

| Molecular Dynamics (MD) | Simulation of behavior in solution or with biomolecules. | Understanding of intermolecular interactions and conformational dynamics. |

| Reaction Pathway Modeling | Elucidation of synthetic mechanisms. | Identification of transition states and prediction of reaction feasibility. rsc.org |

| Machine Learning | Prediction of site-selective reactivity. | Guidance for the design of derivatization strategies. cmu.edu |

Deeper Investigation into Structure-Activity Relationships for Biological Applications

While the biological activities of many quinoxaline derivatives have been explored, a detailed understanding of the structure-activity relationships (SAR) for polychlorinated quinoxalines like this compound is still in its early stages. Future research in this area will require a systematic approach to unravel the complex interplay between molecular structure and biological function.

A deeper investigation into the SAR will involve the synthesis of focused libraries of derivatives where the substituents at the 2, 3, 6, and 7 positions are systematically varied. These libraries can then be screened against a panel of biological targets to identify key structural features that govern activity and selectivity. The insights gained from these studies will be invaluable for the rational design of new therapeutic agents.

Expansion of Applications in Advanced Materials and Nanotechnology

The unique electronic properties of this compound, stemming from its electron-deficient aromatic system, make it an attractive building block for the development of advanced materials and for applications in nanotechnology.

Organic Semiconductors: The electron-withdrawing nature of the chlorine atoms suggests that this compound could be a valuable component in the design of n-type organic semiconductors for use in organic field-effect transistors (OFETs) and other electronic devices. mdpi.comresearchgate.net

Conjugated Polymers: Incorporation of the this compound unit into conjugated polymers could lead to materials with tailored electronic and optical properties for applications in organic photovoltaics and light-emitting diodes. researchgate.nettcichemicals.com

Functionalized Nanomaterials: The reactive chlorine atoms provide handles for covalently attaching this compound to the surface of nanomaterials, such as nanoparticles and carbon nanotubes. This functionalization could impart new electronic or catalytic properties to the nanomaterials.

Environmental Assessment of Production and Application

As with any chemical compound that has the potential for widespread use, a thorough assessment of the environmental impact of this compound is crucial. Halogenated organic compounds can be persistent in the environment and may have ecotoxicological effects. nih.govstanford.edu Future research should address several key aspects of the environmental profile of this compound:

Biodegradation: Studies are needed to determine the biodegradability of this compound under various environmental conditions. researchgate.netnih.gov Understanding the microbial pathways for its degradation is essential for assessing its persistence.

Ecotoxicity: The toxicity of this compound and its potential degradation products towards a range of aquatic and terrestrial organisms needs to be evaluated. nih.govmdpi.comnih.gov

Bioaccumulation: The potential for this compound to accumulate in the food chain should be investigated to assess the risk of biomagnification.

Life Cycle Assessment: A comprehensive life cycle assessment, from production to disposal or degradation, will be necessary to fully understand the environmental footprint of this compound and its derivatives.

| Environmental Aspect | Key Research Question | Importance |

|---|---|---|

| Biodegradation | Is this compound readily degraded by microorganisms? researchgate.netnih.gov | Determines the persistence of the compound in the environment. |

| Ecotoxicity | What are the toxic effects on representative aquatic and terrestrial species? nih.govmdpi.comnih.gov | Assesses the potential harm to ecosystems. |

| Bioaccumulation | Does the compound accumulate in organisms and magnify up the food chain? | Evaluates the risk to higher trophic levels, including humans. |

| Life Cycle Assessment | What is the overall environmental impact from synthesis to disposal? | Provides a holistic view of the sustainability of its use. |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2,3,6,7-tetrachloroquinoxaline with high purity?

- Methodology : The compound is typically synthesized via chlorination of quinoxaline derivatives using chlorinating agents like phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂). Reaction conditions (e.g., temperature, stoichiometry) must be optimized to minimize by-products such as partially chlorinated intermediates. Post-synthesis purification via recrystallization (using ethanol or DCM/hexane mixtures) or column chromatography (silica gel, non-polar eluents) is critical . Confirm purity using HPLC (>97% by area) and melting point analysis (174–176°C, lit.) .

Q. How can researchers characterize the structural integrity of this compound?

- Methodology : Combine spectroscopic and crystallographic techniques:

- NMR : Use ¹H and ¹³C NMR to confirm the absence of residual solvents or impurities. The symmetric structure may result in simplified splitting patterns .

- Mass Spectrometry : High-resolution MS (HRMS) should match the molecular ion peak at m/z 267.93 (C₈H₂Cl₄N₂) .

- X-ray Diffraction : For definitive confirmation, grow single crystals (e.g., via slow evaporation in DCM) and compare bond lengths/angles with literature data .

Q. What solvent systems are optimal for solubility studies of this compound?

- Methodology : The compound is sparingly soluble in water (3.73 × 10⁻⁶ M at 25°C) but dissolves in polar aprotic solvents (e.g., DMF, DMSO) and chlorinated solvents (e.g., chloroform, DCM). For experimental workflows, pre-dissolve in DMSO and dilute to working concentrations. Measure solubility via UV-Vis spectroscopy at λmax ~280 nm .

Advanced Research Questions

Q. How can researchers resolve contradictions in thermodynamic data for this compound?

- Methodology : Discrepancies in enthalpy of formation (ΔHf°) or combustion data may arise from impurities or calibration errors. Replicate measurements using differential scanning calorimetry (DSC) and bomb calorimetry under inert atmospheres. Cross-validate results with computational methods (e.g., DFT calculations for gas-phase ΔHf°) . Purity verification via elemental analysis (C, H, N, Cl) is essential .

Q. What protocols mitigate risks when handling this compound in biological assays?

- Methodology : The compound is classified as Acute Toxicity Category 4 (H302) and causes respiratory irritation (H335). Use PPE (gloves, respirators) and work in a fume hood. For cell-based assays, prepare stock solutions in sterile DMSO and filter-sterilize (0.22 µm). Monitor cytotoxicity via MTT assays and validate target engagement (e.g., proteomic cross-linking) with negative controls .

Q. How does this compound interact with protein targets in proteomic studies?

- Methodology : As a quinoxaline derivative, it may act as a cross-linker or inhibitor. Design experiments to:

- Identify Binding Sites : Use fluorescence quenching assays with tryptophan-rich proteins.

- Validate Interactions : Perform pull-down assays followed by LC-MS/MS to identify bound proteins.

- Structural Analysis : Co-crystallize with target proteins (e.g., kinases) and resolve structures via cryo-EM or X-ray crystallography .

Q. What environmental persistence data exist for this compound, and how can they inform ecotoxicology studies?

- Methodology : Assess environmental stability via hydrolysis (pH 5–9, 25–50°C) and photodegradation (UV light, λ >290 nm). Monitor degradation products using GC-MS. For ecotoxicity, conduct acute/chronic assays on model organisms (e.g., Daphnia magna), measuring LC₅₀ and NOEC values. Correlate results with QSAR models to predict bioaccumulation potential .

Retrosynthesis Analysis